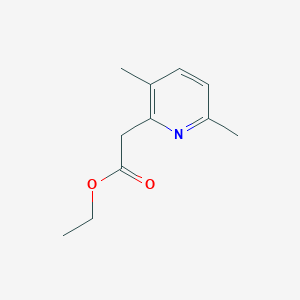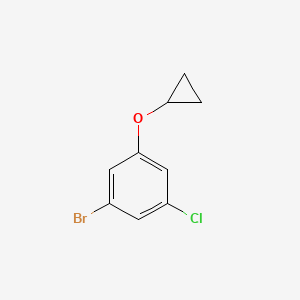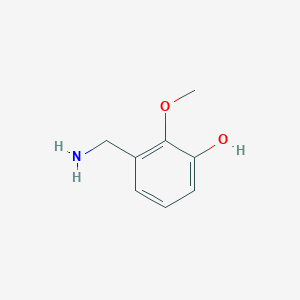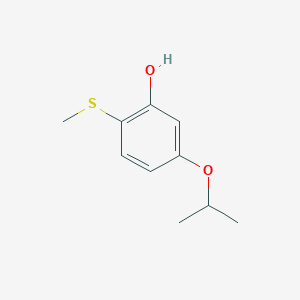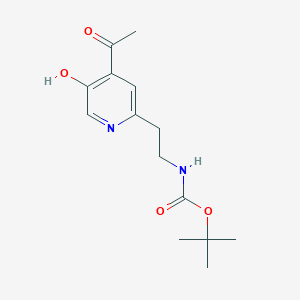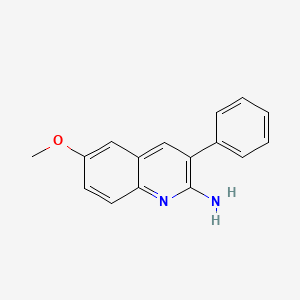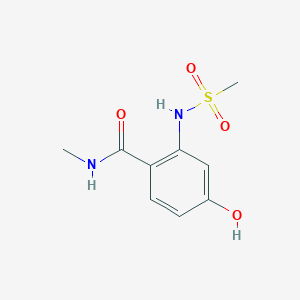![molecular formula C6H3N5 B14846792 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system, making it a versatile scaffold for the development of various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with cyanoacetic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-D]pyrimidine-3-carboxylic acid, while reduction may produce pyrazolo[3,4-D]pyrimidine-3-methanol .
科学的研究の応用
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a valuable tool in drug discovery and development .
類似化合物との比較
1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile can be compared with other similar compounds such as:
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a fused ring system, known for its CDK2 inhibitory activity.
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar pyrazole ring but differ in their fused ring structure, leading to distinct biological activities.
The uniqueness of this compound lies in its specific ring fusion and the presence of a cyano group, which contributes to its diverse reactivity and biological properties .
特性
分子式 |
C6H3N5 |
|---|---|
分子量 |
145.12 g/mol |
IUPAC名 |
2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-4-2-8-3-9-6(4)11-10-5/h2-3H,(H,8,9,10,11) |
InChIキー |
IVUZZGZAKBPNAE-UHFFFAOYSA-N |
正規SMILES |
C1=NC=NC2=NNC(=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)



